

Spectroscopic data (NMR, IR, Mass Spec) for Hexadecyldimethylamine.

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Compound of Interest

Compound Name: Hexadecyldimethylamine

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Spectroscopic Profile of Hexadecyldimethylamine: A Technical Guide

Introduction

Hexadecyldimethylamine (HDDMA), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine with a long alkyl chain, rendering it useful in a variety of industrial and research applications, including as a surfactant, emulsifier, and intermediate in the synthesis of quaternary ammonium compounds.[1] A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in drug development and materials science. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **hexadecyldimethylamine**, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **hexadecyldimethylamine**. Where precise experimental data is not publicly available, typical chemical shifts and spectral features for similar long-chain tertiary amines are provided.

Table 1: ¹H NMR Spectroscopic Data for Hexadecyldimethylamine

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (Terminal)	~ 0.88	Triplet	3H
-(CH ₂) ₁₃ - (Internal methylene)	~ 1.25	Multiplet	26H
-CH ₂ - (β to Nitrogen)	~ 1.45	Multiplet	2H
-N-CH ₂ - (α to Nitrogen)	~ 2.20	Triplet	2H
-N-(CH ₃) ₂	~ 2.25	Singlet	6H

Note: Data is based on reported values and typical chemical shifts for aliphatic amines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: ¹³C NMR Spectroscopic Data for Hexadecyldimethylamine (Predicted)

Carbon	Chemical Shift (δ , ppm)
CH ₃ (Terminal)	~ 14
-(CH ₂) _n - (Internal methylene)	~ 22 - 32
-CH ₂ - (β to Nitrogen)	~ 27
-N-CH ₂ - (α to Nitrogen)	~ 59
-N-(CH ₃) ₂	~ 45

Note: These are predicted values based on typical chemical shifts for long-chain aliphatic amines.[\[5\]](#)[\[6\]](#)

Table 3: IR Absorption Bands for Hexadecyldimethylamine

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration
C-H (Aliphatic)	2850 - 2960	Strong	Stretch
C-H (Aliphatic)	1375 - 1470	Medium	Bend
C-N (Aliphatic Amine)	1050 - 1250	Medium to Weak	Stretch

Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.
[\[3\]](#)[\[7\]](#)

Table 4: Key Mass Spectrometry Fragments for Hexadecyldimethylamine (Electron Ionization)

m/z Value	Proposed Fragment	Notes
269	[M] ⁺	Molecular Ion
254	[M-CH ₃] ⁺	Loss of a methyl group from the amine
58	[CH ₂ =N(CH ₃) ₂] ⁺	Alpha-cleavage, a characteristic fragmentation for N,N-dialkylamines

Note: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[\[8\]](#) The molecular weight of **hexadecyldimethylamine** is 269.51 g/mol, consistent with this rule.[\[9\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of long-chain tertiary amines like **hexadecyldimethylamine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **hexadecyldimethylamine** in about 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **Apparatus:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a 30-45 degree pulse angle.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the acquired Free Induction Decay (FID) using Fourier transformation. The resulting spectrum should be phased and baseline corrected. For ^1H NMR, integrate the signals to determine the relative number of protons.

FTIR Spectroscopy Protocol

- **Sample Preparation:** As **hexadecyldimethylamine** is a liquid at room temperature, a neat sample can be analyzed.^[1] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Apparatus:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Background Scan:** Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric carbon dioxide and water.
- **Sample Scan:** Place the prepared sample holder in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .^[10]

Mass Spectrometry (GC-MS) Protocol

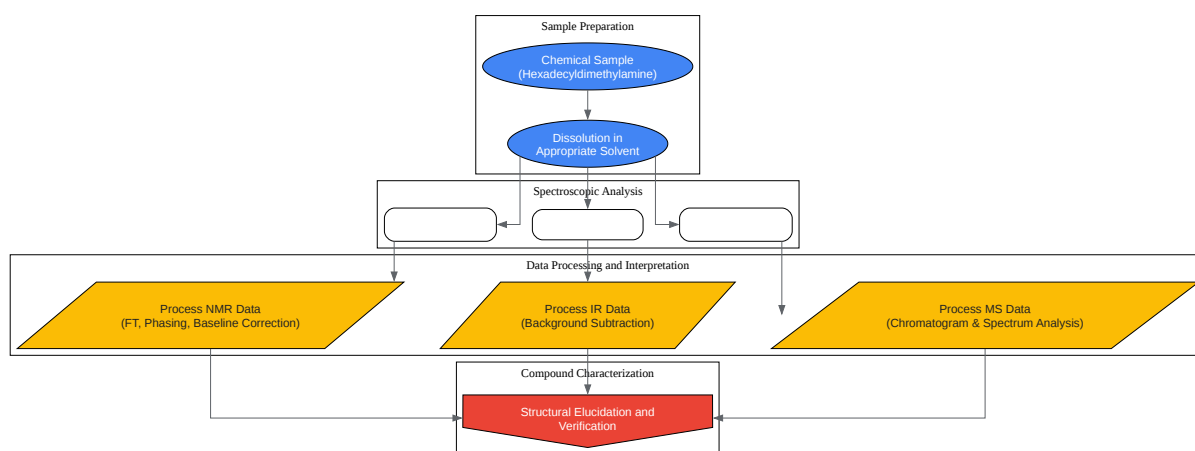
- **Sample Preparation:** Prepare a dilute solution of **hexadecyldimethylamine** in a volatile organic solvent such as dichloromethane or hexane.

- Apparatus: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A non-polar capillary column (e.g., HP-5MS) is suitable for separating long-chain amines.^[11]
- Gas Chromatography Method:
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at a temperature of around 100 °C, hold for 1-2 minutes, then ramp up to 280-300 °C at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry Method:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **hexadecyldimethylamine**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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